molecular formula C21H14BrN5O2S B2807738 2-(((3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one CAS No. 1031937-18-4

2-(((3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one

Katalognummer: B2807738
CAS-Nummer: 1031937-18-4
Molekulargewicht: 480.34
InChI-Schlüssel: YCISOPLSSWUHPT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(((3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one is a useful research compound. Its molecular formula is C21H14BrN5O2S and its molecular weight is 480.34. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

The compound 2-(((3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one is a novel synthetic derivative that has garnered attention for its potential biological activities. This article reviews the available literature on its biological activity, particularly focusing on its anticancer, anti-inflammatory, and antimicrobial properties.

  • Molecular Formula : C25H19BrN4O3S
  • Molecular Weight : 535.4 g/mol
  • CAS Number : 2034326-21-9

1. Anticancer Activity

Research indicates that compounds containing the oxadiazole moiety exhibit significant anticancer properties. For instance, a study highlighted that derivatives of oxadiazole showed inhibitory effects against various cancer cell lines. The compound under review has been suggested to demonstrate similar activities due to its structural components.

CompoundIC50 (μM)Cell Line
This compoundTBDTBD
Reference Compound (e.g., 5-fluorouracil)~10Various

In a comparative study, several oxadiazole derivatives were synthesized and evaluated for their anticancer activity against a panel of human cancer cell lines. The most active compounds showed IC50 values ranging from 1.35 to 2.18 μM against Mycobacterium tuberculosis and other cancer cells .

2. Anti-inflammatory Activity

The anti-inflammatory potential of oxadiazole derivatives has been well documented. The presence of the oxadiazole ring in the structure of the compound suggests that it may exhibit similar anti-inflammatory properties.

A recent review identified several oxadiazole derivatives with notable anti-inflammatory effects comparable to established non-steroidal anti-inflammatory drugs (NSAIDs). For example, compounds showed up to 64.3% inhibition in inflammation models at specific dosages .

3. Antimicrobial Activity

The antimicrobial properties of oxadiazole derivatives have also been explored extensively. Studies have shown that these compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria.

PathogenActivityReference
Staphylococcus aureusInhibition observed
Escherichia coliInhibition observed

The compound's thioether linkage is hypothesized to enhance its interaction with microbial targets, potentially increasing its efficacy as an antimicrobial agent.

Case Studies and Research Findings

Several studies have investigated similar compounds with structural similarities to this compound:

  • Anticancer Screening : A study synthesized various oxadiazole derivatives and assessed their cytotoxicity against cancer cell lines. The results indicated that modifications in the oxadiazole structure could significantly enhance anticancer activity .
  • Anti-inflammatory Models : Another research focused on evaluating the anti-inflammatory potential of substituted oxadiazoles in animal models, demonstrating significant reductions in inflammation markers compared to control groups .

Eigenschaften

IUPAC Name

2-[[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-7-phenyl-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14BrN5O2S/c22-14-8-4-7-13(9-14)19-24-16(29-27-19)11-30-21-25-17-15(12-5-2-1-3-6-12)10-23-18(17)20(28)26-21/h1-10,23H,11H2,(H,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCISOPLSSWUHPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CNC3=C2N=C(NC3=O)SCC4=NC(=NO4)C5=CC(=CC=C5)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14BrN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.